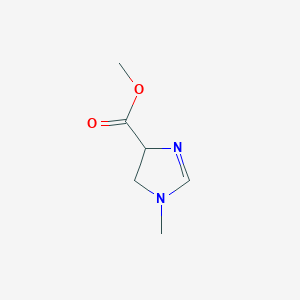
Methyl 1-methyl-2-imidazoline-4-carboxylate
Vue d'ensemble
Description
Methyl 1-methyl-2-imidazoline-4-carboxylate is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 1-methyl-2-imidazoline-4-carboxylate (MMIC) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . Its structure includes an imidazoline ring, which is known for conferring various biological properties. The compound is synthesized through specific reactions involving imidazole derivatives, leading to the formation of the carboxylate group that enhances its biological activity.
1. Antifungal Activity
Research indicates that derivatives of imidazole, including MMIC, exhibit notable antifungal properties. A study on organotin derivatives of 1-methyl-1H-imidazole-4-carboxylic acid demonstrated broad-spectrum fungicidal activity against several fungal strains. The complexes showed effective inhibition, suggesting that MMIC could similarly possess antifungal capabilities due to its structural similarities with these derivatives .
3. Antimicrobial Properties
MMIC's structure suggests it may have antimicrobial properties. Compounds with imidazole rings are often evaluated for their ability to inhibit bacterial growth. While direct studies on MMIC are sparse, related compounds have shown promising results against a range of pathogens, indicating that MMIC may warrant further investigation in this area .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing organotin complexes derived from imidazole carboxylic acids reported successful characterization using NMR and X-ray diffraction techniques. These complexes exhibited significant biological activity, particularly fungicidal effects against multiple fungal species, which could be extrapolated to suggest similar activities for MMIC .
Case Study 2: Structure-Activity Relationships
A detailed analysis of structure-activity relationships (SAR) among various imidazole derivatives revealed that modifications at specific positions on the imidazole ring significantly influenced their biological activities. This suggests that slight alterations in MMIC's structure could enhance its efficacy against target organisms or cells .
Data Summary
Propriétés
IUPAC Name |
methyl 1-methyl-4,5-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-5(7-4-8)6(9)10-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUSJNTYIZUJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590932 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-17-7 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














